
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2Br2F3NO2 It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination and nitration of a trifluoromethyl-substituted benzene derivative. The typical synthetic route includes:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride, hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1,2-dibromo-3-amino-5-(trifluoromethyl)benzene.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparación Con Compuestos Similares
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of a nitro group.
3,5-Bis(trifluoromethyl)nitrobenzene: Contains two trifluoromethyl groups and a nitro group but lacks bromine atoms.
1,3-Dibromo-5-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
The uniqueness of this compound lies in its combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
126538-90-7 |
|---|---|
Fórmula molecular |
C7H2Br2F3NO2 |
Peso molecular |
348.90 g/mol |
Nombre IUPAC |
1,2-dibromo-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br2F3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H |
Clave InChI |
JHYFHMOQGIWSSF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


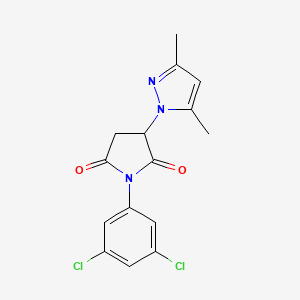
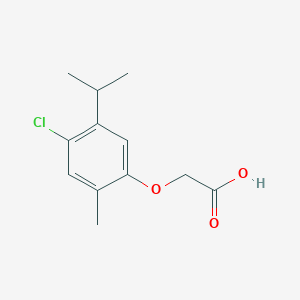

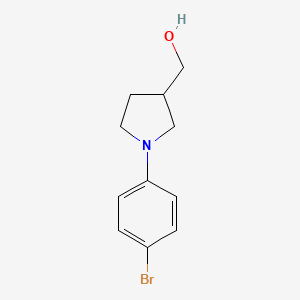
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
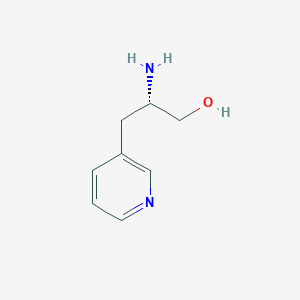
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
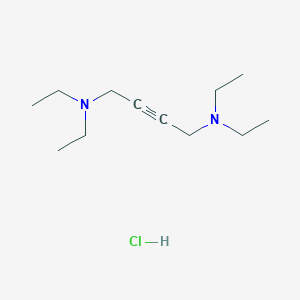
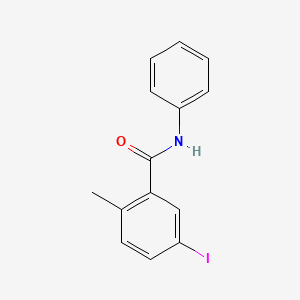
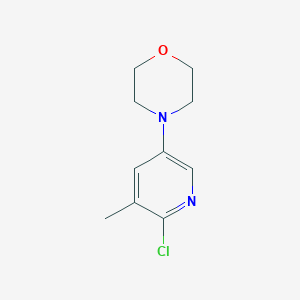
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)


![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
